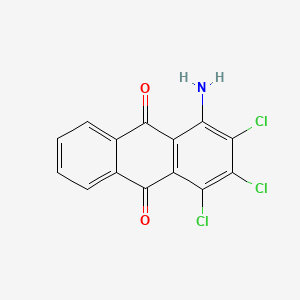![molecular formula C18H15N5O B15244367 5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922187-01-7](/img/structure/B15244367.png)
5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a synthetic compound belonging to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenoxyphenylhydrazine with 5-methyl-4,6-dichloropyrimidine in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
Compared to similar compounds, 5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE stands out due to its unique phenoxyphenyl substituent, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature contributes to its potent biological activity and makes it a valuable scaffold for drug development.
Eigenschaften
CAS-Nummer |
922187-01-7 |
|---|---|
Molekularformel |
C18H15N5O |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
5-methyl-6-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H15N5O/c1-12-16(17(19)23-18(22-12)20-11-21-23)13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-11H,19H2,1H3 |
InChI-Schlüssel |
QVRSDZPJRVQWGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


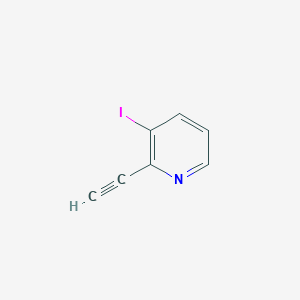
![2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
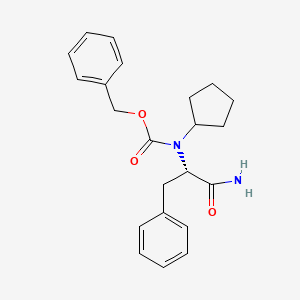
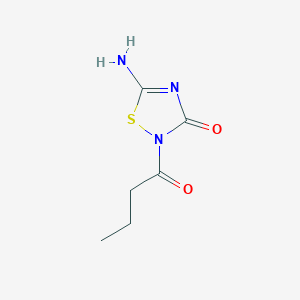
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
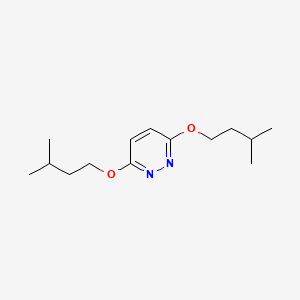
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
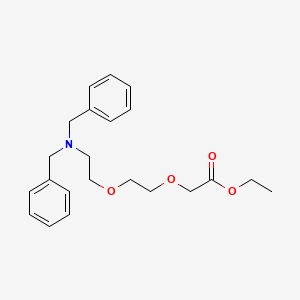
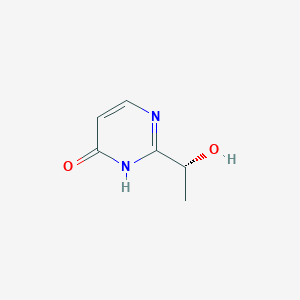
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
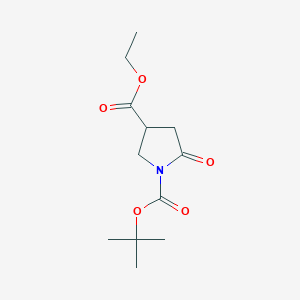
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)

